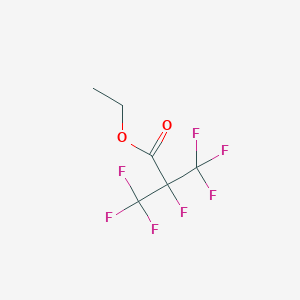

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate

Description

Properties

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,5(8,9)10)6(11,12)13/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPOTXZXGAMKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508547 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-49-4 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The compound can be reduced to form different fluorinated derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester to an alcohol.

Major Products Formed

Substitution: Formation of iodinated derivatives.

Hydrolysis: Production of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid and ethanol.

Reduction: Formation of fluorinated alcohols.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity and metabolic stability of drug candidates.

Case Study: Antiviral Agents

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses. The introduction of fluorinated groups improved the binding affinity to viral proteins, enhancing efficacy compared to non-fluorinated analogs .

Agrochemical Applications

In agrochemicals, this compound is utilized in the development of pesticides and herbicides. The fluorinated moieties contribute to increased lipophilicity and bioactivity.

Case Study: Herbicide Development

Research highlighted the effectiveness of this compound as a precursor for herbicides targeting resistant weed species. Field trials indicated a higher control rate compared to traditional herbicides due to its enhanced absorption and translocation within plant systems .

Material Science Applications

The compound is also explored in material science for its potential use in developing advanced materials with unique properties such as thermal stability and chemical resistance.

Case Study: Coatings

This compound was incorporated into polymer coatings to improve their weather resistance and durability. Laboratory tests showed that coatings containing this compound exhibited superior performance in harsh environmental conditions compared to standard formulations .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Enhanced binding affinity |

| Agrochemicals | Herbicide development | Increased efficacy against resistant species |

| Material Science | Polymer coatings | Improved weather resistance |

Environmental Considerations

While the applications of this compound are promising, it is crucial to consider environmental impacts. Research indicates that fluorinated compounds can persist in the environment and may have implications for ecological safety.

Regulatory Insights

The compound is subject to scrutiny under various environmental regulations due to its potential persistence and bioaccumulation risks. Ongoing studies aim to assess its environmental fate and develop safer alternatives .

Mechanism of Action

The mechanism of action of ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme activity and protein binding. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, contributing to its unique reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the GenX Family

Ammonium 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (HFPO-DA, FRD-902)

- Structure : Features a heptafluoropropoxy (-OCF(CF₃)CF₂) group instead of the trifluoromethyl group in the target compound. The ammonium salt form enhances water solubility.

- Applications : Used as a PFOA replacement in fluoropolymer production .

- Toxicity : Induces peroxisome proliferation in rodent livers via PPARα signaling, with histopathological changes observed in mice .

2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoic Acid (FRD-903)

- Structure : The acid form of HFPO-DA, dissociating into the same anion as FRD-902 in solution.

- Toxicological Read-Across : Systemic effects are extrapolated from FRD-902 studies, though environmental persistence may differ due to its ionic nature .

Ethyl 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate

Fluorinated Propanoate Esters with Varied Substituents

Ethyl 3,3,3-Trifluoro-2-Methylpropanoate (CAS 56354-75-7)

- Structure : Contains a single trifluoromethyl group and a methyl branch.

- Properties : Lower molecular weight (170.13 g/mol) and boiling point (120°C) compared to the target compound, impacting volatility .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate

- Structure : Aryl-substituted fluorinated ester with a ketone group.

Fluorinated Polymers and Salts

Potassium 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy]Propionate

- Structure : A potassium salt with extended fluorinated ether chains.

Comparative Analysis

Physicochemical Properties

| Property | Ethyl 2,3,3,3-Tetrafluoro-2-(Trifluoromethyl)Propanoate | HFPO-DA (FRD-902) | Ethyl 3,3,3-Trifluoro-2-Methylpropanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 314.10 | 285.10 | 170.13 |

| Water Solubility | Low (ester form) | High (ionic salt) | Moderate |

| Boiling Point | >200°C | Decomposes before boiling | 120°C |

| Log P (Lipophilicity) | ~4.5 (estimated) | ~1.2 (anion) | ~2.0 |

Toxicity and Environmental Impact

Biological Activity

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate (CAS Number: 1526-49-4) is a fluorinated compound that has garnered attention for its potential biological activities and implications in various fields, particularly in environmental science and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H5F7O2 |

| Molecular Weight | 242.09 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| LogP | 2.38240 |

These properties indicate that the compound is highly fluorinated, which may influence its solubility and biological interactions.

Toxicological Studies

Research has indicated that compounds with similar fluorinated structures exhibit significant bioaccumulation potential and toxicity. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health risks. Epidemiological studies have linked PFAS exposure to various health issues such as liver disease, thyroid dysfunction, and reproductive harm .

Case Study: PFAS Impact on Health

A study highlighted the association between PFAS exposure and increased serum levels of uric acid, thyroid disease prevalence, and chronic kidney disease (CKD) . The findings suggest that this compound could contribute to similar health risks due to its chemical structure.

Environmental Persistence

PFAS compounds are notorious for their environmental persistence. This compound can enter ecosystems through manufacturing processes or product usage. Once in the environment, these substances can accumulate in aquatic systems and biota . This bioaccumulation raises concerns regarding food chain contamination and long-term ecological impacts.

The biological activity of this compound may involve several mechanisms:

- Endocrine Disruption : Similar PFAS have been shown to interfere with hormonal functions by mimicking or blocking hormone receptors.

- Cellular Toxicity : Fluorinated compounds can induce oxidative stress in cells leading to cellular damage.

Research Findings

Recent literature has focused on the effects of PFAS on human health and the environment. A notable study published in the Journal of Fluorine Chemistry indicated that fluorinated compounds could disrupt cellular functions through various pathways .

Summary of Key Research Findings

Q & A

Q. What strategies mitigate biases in epidemiological studies linking exposure to health outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.